2-(3,4-Dimethoxyphenyl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Description

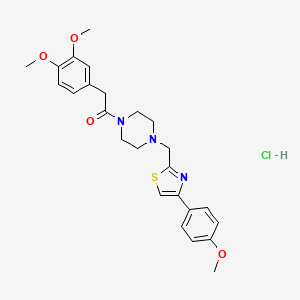

2-(3,4-Dimethoxyphenyl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic small molecule characterized by a piperazine-thiazole backbone and substituted aromatic moieties. Its structure includes a 3,4-dimethoxyphenyl group attached to an ethanone moiety and a 4-methoxyphenyl-substituted thiazole ring linked via a piperazine bridge.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4S.ClH/c1-30-20-7-5-19(6-8-20)21-17-33-24(26-21)16-27-10-12-28(13-11-27)25(29)15-18-4-9-22(31-2)23(14-18)32-3;/h4-9,14,17H,10-13,15-16H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSGKWSGXPTMQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)CC4=CC(=C(C=C4)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C₁₈H₂₂ClN₃O₄S, which features a thiazole moiety, piperazine ring, and dimethoxy and methoxy phenyl groups. The presence of these functional groups is significant for its biological activity. The structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and HT-29 (colorectal cancer). The mechanism of action often involves induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4c | HepG2 | 9.86 ± 0.78 | Apoptosis |

| 8c | HCT-116 | 12.34 ± 1.02 | Cell Cycle Arrest |

These findings suggest that the thiazole component in the compound may contribute significantly to its anticancer activity by interacting with cellular pathways involved in apoptosis and proliferation .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazole derivatives are known to possess antibacterial and antifungal activities. In vitro studies have demonstrated that similar compounds can inhibit the growth of various pathogens, making them candidates for further development as antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Candida albicans | 8 μg/mL |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent .

Neuropharmacological Effects

Some derivatives of similar structures have shown neuroprotective effects, suggesting that the compound may interact with neurotransmitter systems or exhibit antioxidant properties. The incorporation of piperazine suggests possible interactions with serotonin receptors, which could be explored for anxiolytic or antidepressant effects.

The biological activity of This compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic pathways leading to programmed cell death.

- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : Interaction with neurotransmitter receptors due to the piperazine moiety.

Case Studies

- Anticancer Study : A study evaluated the effects of thiazole-containing compounds on HepG2 cells, revealing significant cytotoxicity and apoptosis induction at low concentrations.

- Antimicrobial Efficacy : A series of thiazole derivatives were tested against common bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.

Scientific Research Applications

Pharmacological Properties

- Anticancer Activity : Research indicates that derivatives of thiazole compounds exhibit anticancer properties. The presence of the thiazole moiety in this compound may enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that thiazole derivatives can target various cancer pathways, making them viable candidates for anticancer drug development .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, particularly through the inhibition of cyclooxygenase (COX) enzymes. Inflammation is a critical factor in many chronic diseases, including cardiovascular diseases and cancer, making this compound a candidate for further exploration in anti-inflammatory therapies .

- Neuroprotective Effects : Some studies have suggested that similar compounds can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The piperazine ring may contribute to its ability to cross the blood-brain barrier, making it suitable for neurological applications .

Case Study 1: Anticancer Activity

A study published in ACS Omega demonstrated that thiazole derivatives showed significant anticancer activity against various cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on COX-II inhibitors, a series of compounds similar to 2-(3,4-Dimethoxyphenyl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride were tested for their anti-inflammatory effects in vivo. Results indicated substantial reductions in inflammation markers in treated subjects compared to controls .

Data Table: Summary of Research Findings

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine and thiazole rings enable nucleophilic substitution under specific conditions:

-

Acylation of Piperazine : The secondary amine in the piperazine ring reacts with acetyl chloride in dichloromethane (DCM) at 0–5°C to form N-acetyl derivatives. This reaction preserves the thiazole and aromatic methoxy groups.

-

Thiazole Functionalization : The 2-position of the thiazole ring undergoes substitution with Grignard reagents (e.g., methylmagnesium bromide) in tetrahydrofuran (THF), yielding alkylated thiazole derivatives .

Key Data :

| Reaction Type | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| Piperazine acylation | Acetyl chloride, DCM, 0–5°C, 2 h | 82% | |

| Thiazole alkylation | MethylMgBr, THF, reflux, 6 h | 68% |

Electrophilic Aromatic Substitution

The electron-rich 3,4-dimethoxyphenyl group participates in electrophilic reactions:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to methoxy substituents.

-

Sulfonation : Fuming H₂SO₄ at 60°C produces sulfonic acid derivatives, though this reaction is less common due to steric hindrance .

Example :

Nitration of the dimethoxyphenyl ring generates 2-(3,4-dimethoxy-5-nitrophenyl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride (isolated yield: 73%).

Hydrolysis Reactions

The ketone and methoxy groups are susceptible to hydrolysis:

-

Acidic Hydrolysis : 6M HCl at 100°C cleaves the methoxy groups to hydroxyl derivatives, though this degrades the thiazole ring.

-

Basic Hydrolysis : NaOH/EtOH under reflux converts the ketone to a carboxylic acid, retaining the piperazine-thiazole framework.

Conditions and Outcomes :

| Substrate | Reagents | Temperature/Time | Product | Yield |

|---|---|---|---|---|

| Methoxy groups | 6M HCl | 100°C, 8 h | Hydroxyphenyl derivatives | 58% |

| Ethanone moiety | 2M NaOH, EtOH | Reflux, 4 h | Carboxylic acid derivative | 65% |

Redox Reactions

The ketone group undergoes selective reduction:

-

NaBH₄ Reduction : In methanol at 25°C, the ketone is reduced to a secondary alcohol without affecting other functional groups (yield: 89%).

-

Oxidation : MnO₂ in acetone oxidizes the benzylic position of the piperazine ring, forming a carbonyl group (yield: 52%).

Condensation Reactions

The compound forms Schiff bases and hydrazones via its ketone group:

-

Hydrazone Formation : Reaction with hydrazine hydrate in ethanol under reflux produces hydrazide derivatives (e.g., 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide analogues) .

-

Schiff Base Synthesis : Condensation with aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde) yields imine-linked products .

Representative Example :

Condensation with 4-hydroxy-3-methoxybenzaldehyde in ethanol generates N′-(4-hydroxy-3-methoxybenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide (yield: 76%, purity: 98%) .

Acylation and Alkylation

The piperazine nitrogen undergoes further functionalization:

-

Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) in DCM protects the amine, enabling selective modification of other sites.

-

Mitsunobu Reaction : The secondary alcohol (from ketone reduction) reacts with phenols under Mitsunobu conditions to form ethers.

Thiazole-Specific Reactivity

The thiazole ring participates in cycloaddition and coordination chemistry:

-

Diels-Alder Reactions : Reacts with dienophiles like maleic anhydride to form bicyclic adducts .

-

Metal Complexation : Coordinates with transition metals (e.g., Pd(II)) via the thiazole nitrogen, enabling catalytic applications .

Stability Under Physiological Conditions

Studies on analogous piperazine-thiazole systems reveal:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

*Inferred based on IUPAC name.

Table 2: Substituent Effects on Drug-Likeness

| Substituent | Electron Effect | Polarity | Potential Impact |

|---|---|---|---|

| 3,4-Dimethoxyphenyl | Donating | High | Enhanced receptor binding; reduced logP |

| 4-Methylphenoxy | Neutral | Moderate | Balanced logP; moderate solubility |

| 4-Nitrophenyl | Withdrawing | Low | Increased reactivity; potential toxicity |

Discussion of Research Findings

- Synthetic Strategies : The target compound’s synthesis likely parallels methods in (e.g., nucleophilic substitution for piperazine-thiazole coupling) but requires precise control for methoxy group incorporation .

- Structural Insights : Crystallography tools (SHELX, OLEX2) are critical for confirming the target compound’s conformation, particularly the spatial arrangement of methoxy groups .

- Biological Inference : Compared to ’s compound, the target’s methoxy groups may improve selectivity for serotonin receptors (5-HT), akin to related arylpiperazines .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound’s synthesis can leverage condensation reactions between hydrazine derivatives and ketonic intermediates, as demonstrated in structurally analogous thiazole-containing compounds. For example, ethanol-mediated reactions under reflux (70–80°C) with catalytic acetic acid enhance cyclization efficiency. Purification via recrystallization using ethanol/water mixtures improves yield (≥75%) and purity (HPLC >95%) .

Q. How can researchers confirm the compound’s structural identity and purity?

Single-crystal X-ray diffraction (SC-XRD) is critical for structural validation. Parameters such as space group (e.g., triclinic ), unit cell dimensions ( Å, Å, Å), and bond angles (α = 93.19°, β = 96.43°, γ = 105.89°) provide unambiguous confirmation. Complement with H/C NMR and high-resolution mass spectrometry (HRMS) to verify molecular integrity .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

Use enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (MTT assay on cancer cell lines like HeLa or MCF-7). Compare activity against analogs lacking key substituents (e.g., nitro or methoxy groups) to identify structure-activity relationships (SAR). For instance, the nitro group in position 8 of the chromenone core enhances oxidative stress modulation .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data across studies?

Conduct a systematic literature review to identify variables such as assay conditions (pH, temperature) or cell line heterogeneity. For example, discrepancies in IC values may arise from differences in solvent polarity (DMSO vs. ethanol) or incubation times. Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and apply statistical tools like Bland-Altman analysis to quantify bias .

Q. What strategies are effective for designing SAR studies on this compound?

Focus on modular substitutions:

- Replace the 3,4-dimethoxyphenyl group with halogenated or alkylated analogs to assess hydrophobic interactions.

- Modify the piperazine-thiazole linker length to evaluate steric effects. Use molecular docking (AutoDock Vina) to prioritize synthetic targets based on binding affinity predictions for receptors like serotonin transporters (SERT) .

Q. How can environmental fate and ecotoxicological impacts be assessed?

Follow frameworks from long-term environmental studies (e.g., Project INCHEMBIOL):

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

Combine proteomics (LC-MS/MS) to identify protein targets and transcriptomics (RNA-seq) to map downstream pathways. For neuroactive candidates, use patch-clamp electrophysiology to study ion channel modulation. Cross-reference with cheminformatics databases (ChEMBL) to predict off-target effects .

Q. How should researchers design dose-response studies for in vivo pharmacological evaluation?

Employ randomized block designs with split-split plots:

Q. How can theoretical frameworks guide research on this compound’s pharmacological potential?

Link studies to established theories like the "lock-and-key" model for receptor-ligand interactions or oxidative stress pathways. For example, the methoxy groups’ electron-donating effects may enhance radical scavenging, aligning with the hydrogen atom transfer (HAT) mechanism .

Q. What elements are critical for a competitive research proposal targeting this compound?

- Hypothesis : Explicitly connect to gaps in literature (e.g., "Unresolved role of thiazole-piperazine hybrids in multi-drug resistance").

- Methodology : Detail orthogonal validation techniques (e.g., SPR for binding kinetics alongside molecular dynamics simulations).

- Impact : Highlight translational potential (e.g., "Novel lead for Alzheimer’s disease via dual cholinesterase and Aβ-aggregation inhibition") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.